molecular formula C14H18N4O4S B2452432 ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate CAS No. 532966-52-2

ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate

Cat. No.: B2452432
CAS No.: 532966-52-2
M. Wt: 338.38
InChI Key: LDZNOIXAKSDWID-UHFFFAOYSA-N
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Description

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate is a complex heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-22-14(21)17-5-3-16(4-6-17)11(19)10-9-15-13-18(12(10)20)7-8-23-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZNOIXAKSDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiopyrimidine Derivatives

The thiazolo[3,2-a]pyrimidine ring is synthesized via a one-pot cyclization reaction. A representative method involves:

  • α-Bromination of cyclohexanone : Using N-bromosuccinimide (NBS, 10 mmol) and p-toluenesulfonic acid (PTSA, 5 mmol) in acetonitrile at 50°C for 30 minutes.
  • Cyclization with thiopyrimidine : Adding 3,4-dihydropyrimidine-2(1H)-thione (10 mmol) to the brominated intermediate and stirring at 50°C for 2 hours.

Key Reaction Conditions

Parameter Value
Solvent Acetonitrile
Catalyst PTSA (5 mmol)
Temperature 50°C
Yield 51–79%

This method produces ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which is hydrolyzed to the carboxylic acid using 2N hydrochloric acid under reflux for 5 hours.

Functionalization of the Piperazine Backbone

Preparation of Piperazine-1-Carboxylate Ethyl Ester

Piperazine derivatives are synthesized via nucleophilic substitution:

  • Alkylation with ethyl chloroformate : Reacting piperazine with ethyl chloroformate in dichloromethane at 0–5°C.
  • Purification : Recrystallization from isopropyl alcohol and diethyl ether yields the pure ester.

Optimized Parameters

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Yield 68–72%

Amide Coupling Between Thiazolo[3,2-a]Pyrimidine and Piperazine

Activation of the Carboxylic Acid

The thiazolo[3,2-a]pyrimidine-6-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride.

Procedure

  • Reflux the carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous toluene for 3 hours.
  • Remove excess SOCl₂ under reduced pressure.

Coupling with Piperazine-1-Carboxylate Ethyl Ester

The acid chloride is reacted with piperazine-1-carboxylate ethyl ester in the presence of a base:

  • Add triethylamine (20 mmol) to the acid chloride in tetrahydrofuran (THF).
  • Introduce piperazine-1-carboxylate ethyl ester (10 mmol) and stir at room temperature for 12 hours.

Yield and Purity

Parameter Value
Solvent THF
Base Triethylamine
Yield 65–70%
Purity >95% (HPLC)

Alternative Pathways and Optimization

One-Pot Synthesis

A streamlined approach combines cyclization and coupling in a single reactor:

  • React thiopyrimidine (10 mmol) with NBS (10 mmol) and PTSA (5 mmol) in acetonitrile.
  • Directly add piperazine-1-carboxylate ethyl ester (10 mmol) after cyclization.

Advantages

  • Reduced purification steps
  • Higher overall yield (58–63%)

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the amide coupling step, improving yield to 75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, 2H, OCH₂), 7.82 (s, 1H, thiazole-H).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NBS with bromine (Br₂) reduces costs but requires strict temperature control (yield drops to 32%).

Waste Management

  • Neutralize acidic byproducts with sodium bicarbonate.
  • Recover acetonitrile via distillation (>90% efficiency).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 306.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may act on specific receptors in the body, influencing signaling pathways associated with disease states.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cells:

  • Cell Lines Tested : Various studies have evaluated this compound against several cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • IC₅₀ Values : The compound demonstrated IC₅₀ values comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens:

  • Bacterial Inhibition : In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

StudyFindings
Sayed et al. (2019)Novel thiazole compounds showed significant anticancer activity against HepG2 cell lines.
MDPI Review (2022)Thiazoles demonstrated anticonvulsant and anti-inflammatory properties in various models.
ResearchGate PublicationIdentified compounds with similar structures exhibiting potent antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with cyclization of thiazolo[3,2-a]pyrimidine precursors followed by coupling with piperazine derivatives. For example, a thiazolo[3,2-a]pyrimidine-6-carboxylic acid intermediate can be activated (e.g., via mixed anhydride or carbodiimide coupling) and reacted with ethyl piperazine-1-carboxylate. Microwave-assisted synthesis has been shown to enhance yields (up to 78%) and reduce reaction times compared to conventional heating . Key variables include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., sodium acetate for cyclization steps).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing thiazolo-pyrimidine ring protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 3.4–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 419.15 for C₁₇H₁₈N₄O₄S).
  • X-ray Diffraction : Resolves spatial conformation, such as boat-like puckering in the thiazolo-pyrimidine ring and dihedral angles between fused rings .

Q. What are the key functional groups influencing this compound’s reactivity?

  • Methodological Answer : The thiazolo[3,2-a]pyrimidine core’s conjugated system allows electrophilic substitution at C2/C7 positions. The 5-oxo group participates in keto-enol tautomerism, enabling hydrogen bonding with biological targets. The piperazine-1-carboxylate moiety undergoes nucleophilic substitution (e.g., ester hydrolysis or amidation) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance during piperazine-thiazolo[3,2-a]pyrimidine coupling. Strategies include:

  • Microwave Assistance : Reduces reaction time from 12 hours to 30–60 minutes, improving yields by 15–20% .
  • Protecting Groups : Temporarily masking reactive sites (e.g., tert-butoxycarbonyl on piperazine) prevents side reactions .
  • Catalysis : Palladium or copper catalysts facilitate C–N bond formation in inert atmospheres .

Q. How should researchers design experiments to analyze this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 1–50 μM) may stem from:

  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. DU145), incubation times (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%) .
  • Structural Analogues : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify critical pharmacophores .
  • Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent efficacy .

Q. How can researchers modify the compound to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Ester Hydrolysis : Convert the ethyl carboxylate to a carboxylic acid (improves aqueous solubility but may reduce membrane permeability) .
  • PEGylation : Attach polyethylene glycol chains to the piperazine nitrogen, balancing solubility and bioavailability .
  • Co-crystallization : Use co-solvents (e.g., DMF/water) or co-formers (e.g., cyclodextrins) to create stable polymorphs .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes suggest conflicting conformations?

  • Methodological Answer : X-ray captures solid-state conformations (e.g., boat-shaped thiazolo-pyrimidine ring with 80.94° dihedral angles), while NMR reflects solution-state dynamics. Use variable-temperature NMR to identify flexible regions (e.g., piperazine rotation) and compare with DFT-optimized geometries .

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